3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride
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Overview
Description
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with pyrrolidine-2-carbonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-carbonyl chloride hydrochloride
- Indole-3-carboxaldehyde
- 2-Pyridinecarbonyl chloride hydrochloride
Uniqueness
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is unique due to its combined structural features of both pyrrolidine and indole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
2703779-75-1 |
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Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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